molecular formula C11H15ClFNO2 B2750588 Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 457654-51-2

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No.: B2750588
CAS No.: 457654-51-2
M. Wt: 247.69
InChI Key: OPBAULNCDHDSLP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7) is an α-amino ester derivative featuring a 3-fluorophenyl substituent on the propanoate backbone. Its molecular formula is C₁₁H₁₅ClFNO₂, with a molecular weight of 271.76 g/mol (calculated) . The compound’s structure includes an ethyl ester group, a protonated amino group at position 2, and a meta-fluorinated phenyl ring. This configuration imparts distinct electronic and steric properties, making it relevant in pharmaceutical synthesis, particularly as a chiral building block or intermediate for bioactive molecules .

Properties

IUPAC Name

ethyl 2-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-2-15-11(14)10(13)7-8-4-3-5-9(12)6-8;/h3-6,10H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBAULNCDHDSLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-fluorophenylalanine. The process begins with the protection of the amino group, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

Ethyl 3-amino-3-(3-fluorophenyl)propanoate Hydrochloride
  • Structure: Amino group at position 3 instead of 2.
  • Impact: Altered stereoelectronic environment affects hydrogen-bonding capacity and reactivity. The shifted amino group may influence interactions with enzymatic targets compared to the 2-amino isomer .
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride
  • Structure : Fluorine at the para position (4-fluorophenyl) instead of meta.
  • The (R)-enantiomer’s stereochemistry may lead to divergent pharmacological activity compared to racemic mixtures .

Halogen and Functional Group Variations

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate Hydrochloride
  • Structure : 4-chlorophenyl substituent with a hydroxyl group at position 3.
  • Impact : Chlorine’s larger atomic radius and higher electronegativity increase steric hindrance and polarity. The hydroxyl group enhances hydrophilicity, affecting membrane permeability .
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate
  • Structure : Dual halogenation (4-Cl, 3-F) and a hydroxyl group.
  • Impact: Synergistic electron-withdrawing effects from Cl and F may stabilize intermediates in synthesis.

Heterocyclic and Aliphatic Derivatives

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride
  • Structure : Indole ring replaces the phenyl group.
  • Impact : The indole’s aromatic system enables π-π stacking and cation-π interactions, which are critical in receptor binding. This substitution expands applications in tryptophan-derived drug analogs .
Ethyl 2-amino-3-(methylsulfanyl)propanoate Hydrochloride
  • Structure : Methylsulfanyl (SCH₃) group instead of fluorophenyl.
  • Impact : Increased lipophilicity due to the sulfur atom, enhancing blood-brain barrier penetration. The thioether group may participate in redox reactions, influencing metabolic pathways .

Structural and Property Comparison Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Impacts References
Ethyl 2-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl, 2-amino C₁₁H₁₅ClFNO₂ 271.76 Meta-F enhances electronic effects
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl 3-fluorophenyl, 3-amino C₁₁H₁₅ClFNO₂ 271.76 Altered hydrogen-bonding geometry
(R)-Ethyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl, (R)-configuration C₁₁H₁₄ClFNO₂ 270.69 Para-F increases metabolic stability
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl 4-Cl, 3-OH C₁₁H₁₅Cl₂NO₃ 296.20 Hydroxyl group improves hydrophilicity
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate HCl Indole ring C₁₃H₁₆ClN₂O₂ 280.73 Enables π-π interactions

Biological Activity

Ethyl 2-amino-3-(3-fluorophenyl)propanoate hydrochloride, a derivative of propanoic acid, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClFNO2
  • Molecular Weight : 247.7 g/mol
  • CAS Number : 190190-83-1

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 2-oxo-3-(3-fluorophenyl)propanoate with ammonia or an amine. This reaction is catalyzed under controlled temperature and pressure to ensure high purity and yield. The compound is often produced using advanced purification techniques such as crystallization and filtration.

The biological activity of this compound is primarily attributed to its structural features:

  • Amino Group : Facilitates hydrogen bonding with biological macromolecules.
  • Fluorophenyl Group : Engages in hydrophobic interactions, enhancing binding affinity to various targets.

These interactions may influence the compound's therapeutic efficacy, including its potential role in drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.
    • In studies, derivatives showed zone of inhibition values ranging from 10 to 29 mm against pathogens like E. coli and S. aureus.
  • Cytotoxicity :
    • Demonstrated cytotoxic effects on human leukemia cells (CEM), with IC50 values indicating strong activity compared to standard drugs .
    • The compound's derivatives have been evaluated for their cytotoxic potential against various cancer cell lines.
  • Antifungal Activity :
    • Effective against fungal strains such as Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .
  • Neuroprotective Effects :
    • Some studies suggest potential applications in treating neurodegenerative disorders due to antioxidant properties observed in related compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study AShowed significant antibacterial activity with MIC values lower than standard antibiotics against multiple bacterial strains.
Study BReported cytotoxicity against human cancer cell lines, with IC50 values indicating enhanced potency compared to existing therapies.
Study CInvestigated neuroprotective effects, suggesting potential applications in Alzheimer's disease treatment based on antioxidant activity observed in derivatives.

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